(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid
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Overview
Description
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is an organic compound containing boron. It is characterized by its white to pale yellow crystalline appearance and high solubility in various organic solvents such as dimethyl sulfoxide and acetonitrile . This compound is widely used in organic synthesis, particularly as a boron reagent and catalyst in boron substitution reactions and Suzuki coupling reactions .
Preparation Methods
The synthesis of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid typically involves the reaction of boric acid with the corresponding organic molecule under controlled conditions to ensure high yield and purity . The process generally requires the use of solvents like tetrahydrofuran and catalysts such as bis(tri-tert-butylphosphine)palladium(0) . Industrial production methods follow similar principles but are optimized for large-scale synthesis, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It is commonly used in Suzuki coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds
Scientific Research Applications
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds . This process is highly efficient and selective, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is unique due to its specific structure and reactivity. Similar compounds include:
Phenylboronic acid: A simpler boronic acid used in similar reactions but with different reactivity and selectivity.
(4-Methoxyphenyl)boronic acid: Another boronic acid with a methoxy group that alters its reactivity and applications.
(4-Fluorophenyl)boronic acid: A fluorinated boronic acid with distinct properties and uses in organic synthesis.
These compounds share some similarities in their use as boron reagents but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C22H16BNO2 |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
(5-phenylbenzo[b]carbazol-3-yl)boronic acid |
InChI |
InChI=1S/C22H16BNO2/c25-23(26)17-10-11-19-20-12-15-6-4-5-7-16(15)13-21(20)24(22(19)14-17)18-8-2-1-3-9-18/h1-14,25-26H |
InChI Key |
HPYMZFBCIGWGFX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3N2C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
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